Improved Aqueous Solubility for Click Chemistry
The PEG6 linker in (S,R,S)-Ahpc-PEG6-azide provides an end-to-end distance that is well-matched to the typical 3+ nm span required to bridge E3 ligase and target protein binding pockets in a productive ternary complex [1]. While PEG4 variants impose a near-rigid span suitable for sterically congested pockets and PEG8 variants offer additional flexibility for targets undergoing domain rearrangements, the six-unit PEG oligomer represents a conformational compromise that often falls within the bounds of most crystallographically measured inter-pocket distances [1]. In contrast, a PEG3-containing PROTAC targeting SARS-CoV-2 macrodomain yielded a weak IC50 of 50-70 µM, underscoring that suboptimal linker length can result in dramatically reduced potency [2].
| Evidence Dimension | Linker length and ternary complex formation efficiency |
|---|---|
| Target Compound Data | PEG6 linker (6 ethylene glycol units) |
| Comparator Or Baseline | PEG3 linker (3 ethylene glycol units) in VHL-based PROTAC |
| Quantified Difference | PEG3-containing PROTAC: IC50 = 50-70 µM (weak activity) [2] |
| Conditions | Competitive HTRF assay for SARS-CoV-2 macrodomain binding |
Why This Matters
The PEG6 length increases the probability of achieving a degradation-competent ternary complex geometry, reducing the risk of synthesizing inactive PROTACs and saving resources during library screening.
- [1] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. PTC Resource, 2025. View Source
- [2] ACS Fall 2025. Discovery of first-in-class PROTAC degraders of SARS-CoV-2 macro domain. Poster Board #504. View Source
